Virustomycin A - 84777-85-5

Virustomycin A

Catalog Number: EVT-286333
CAS Number: 84777-85-5
Molecular Formula: C48H71NO14
Molecular Weight: 886.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virustomycin A, formerly known as AM-2604 A, is a novel 18-membered macrolide antibiotic. [, ] It is produced by a strain of Streptomyces bacteria, specifically Streptomyces sp. AM-2604. [] This compound has garnered significant interest in scientific research due to its potent activity against a variety of RNA and DNA viruses, trichomonads (a type of parasitic protozoa), and certain cancer cell lines. [, , ]

Synthesis Analysis

While the isolation and purification of Virustomycin A from Streptomyces sp. cultures have been described, [, ] there is currently no published research on the total chemical synthesis of this compound.

Molecular Structure Analysis

Virustomycin A possesses a unique 18-membered macrolide structure. [] It is comprised of two distinct moieties: flavensomycinoic acid and the aglycone of concanamycin A. [] The molecular formula of Virustomycin A is C43H71NO13. [] Its structure has been elucidated using a combination of techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. [] High-resolution electron ionization mass spectrometry (EI-MS) revealed key fragment ions that provided insights into the substructures of the molecule. [] Furthermore, 1H NMR spectroscopy, coupled with spin-echo-correlated spectroscopy, enabled the determination of proton coupling systems and the identification of characteristic partial structures within Virustomycin A. []

Mechanism of Action

Research suggests that Virustomycin A exerts its biological effects by primarily inhibiting the biosynthesis of RNA in susceptible organisms. [] This inhibition appears to be more pronounced than its effects on DNA and protein synthesis. [] Studies using Trichomonas foetus as a model organism demonstrated that Virustomycin A disrupts nucleotide formation from uridine and adenosine, potentially by interfering with the organism's phosphate donor systems, which are crucial for energy production (possibly ATP synthesis). [] Interestingly, the antibiotic did not affect the transport of uridine and adenosine into the cells nor did it inhibit the activities of key enzymes involved in uridine metabolism, such as uridine kinase and uracil phosphoribosyltransferase. [] This suggests a specific mechanism of action targeting phosphate donor systems, ultimately leading to the disruption of RNA synthesis.

Physical and Chemical Properties Analysis

Virustomycin A is characterized as pale yellow needles. [] Spectroscopic analysis reveals that it exhibits UV absorption maxima at 280 nm and 330 nm. [] While detailed solubility data are limited, it is known that one of the products of its alkaline hydrolysis is water-soluble. [] Further research is needed to comprehensively characterize the physical and chemical properties of Virustomycin A.

Applications
  • Antiviral Activity: Virustomycin A exhibits potent inhibitory activity against a broad range of RNA and DNA viruses in vitro. [] This suggests its potential as a lead compound for the development of novel antiviral agents.
  • Antiparasitic Activity: This compound demonstrates significant activity against Trichomonas foetus, a parasitic protozoan responsible for trichomoniasis. [] This finding highlights its potential for developing new treatments for parasitic infections.
  • Anticancer Activity: Viranamycins A and B, which are structurally related to Virustomycin A, have shown cytotoxic activity against P388 mouse leukemia cells and KB human squamous-cell-carcinoma cells. [] This suggests that Virustomycin A and its analogs warrant further investigation for potential anticancer applications.
  • Biosynthetic Engineering: The identification of the Virustomycin A biosynthetic gene cluster in Streptomyces graminofaciens A‐8890 has opened avenues for biosynthetic engineering. [] Researchers have successfully exchanged the acyltransferase domain between the Virustomycin A polyketide synthases (PKSs) and the PKSs involved in the biosynthesis of another macrolide antibiotic, FD-891, produced by the same strain. [] This domain swapping resulted in the production of a novel analog, 26-ethyl-FD-891, demonstrating the potential for generating new macrolide antibiotics with enhanced or altered biological activities through genetic manipulation. []

Flavensomycinoic Acid

Compound Description: Flavensomycinoic acid is a constituent building block of Virustomycin A. It forms the macrocyclic core of the molecule. []

Relevance: Flavensomycinoic acid directly contributes to the structure of Virustomycin A. Understanding its properties can provide insights into the macrolide ring formation and potential modifications of Virustomycin A. []

Concanamycin A

Compound Description: Concanamycin A is an 18-membered macrolide antibiotic. Like Virustomycin A, it possesses potent activity against various organisms. [, ]

Relevance: Virustomycin A shares a structural resemblance to Concanamycin A. They possess a similar macrolide core structure, with Virustomycin A incorporating the aglycone of Concanamycin A in its structure. [, ]

Viranamycin A

Compound Description: Viranamycin A is a cytotoxic antibiotic belonging to the 18-membered macrolide family. It exhibits inhibitory activity against P388 mouse leukemia and KB human squamous-cell carcinoma cells. []

Relevance: Viranamycin A is structurally related to Virustomycin A, both being members of the 18-membered macrolide family and sharing a similar macrocyclic core structure. This relationship suggests potential for exploring their shared structural motifs for developing new therapeutic agents. []

Viranamycin B

Compound Description: Viranamycin B is another cytotoxic antibiotic, similar to Viranamycin A, and also a member of the 18-membered macrolide family. It shows activity against P388 mouse leukemia and KB human squamous-cell carcinoma cells. []

Relevance: Similar to Viranamycin A, Viranamycin B also exhibits structural similarities to Virustomycin A. Understanding the differences and similarities between these compounds can help to elucidate structure-activity relationships within this class of macrolides. []

FD-891

Compound Description: FD-891 is an 18-membered macrolide antibiotic with potent cytotoxic activity against HeLa cells. Its biosynthetic pathway involves Type I polyketide synthases (PKSs). Interestingly, the same strain of Streptomyces that produces FD-891 also produces Virustomycin A. [, ]

Relevance: FD-891 shares structural similarities with Virustomycin A and belongs to the same family of 18-membered macrolides. Their co-production by the same Streptomyces strain raises intriguing questions about potential interplay or shared biosynthetic pathways. Additionally, research has explored exchanging acyltransferase domains between the PKSs involved in FD-891 and Virustomycin A biosynthesis, demonstrating the potential for generating novel analogs. [, ]

26-ethyl-FD-891

Compound Description: 26-ethyl-FD-891 is a synthetic analog of FD-891. This analog was created by exchanging the malonyltransferase domain in the FD-891 biosynthetic pathway with the ethylmalonyltransferase domain from the Virustomycin A biosynthetic pathway. []

Relevance: 26-ethyl-FD-891 exemplifies the potential for generating novel macrolide antibiotics by manipulating the biosynthetic pathways of related compounds like FD-891 and Virustomycin A. It underscores the shared structural features and biosynthetic machinery between these macrolides. []

FD-892

Compound Description: FD-892 is an 18-membered macrolide antibiotic with structural similarities to Concanamycins and Virustomycin A. []

Relevance: The structural resemblance of FD-892 to both Concanamycins and Virustomycin A further emphasizes the shared structural motifs within this class of macrolides. []

Properties

CAS Number

84777-85-5

Product Name

Virustomycin A

IUPAC Name

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

Molecular Formula

C48H71NO14

Molecular Weight

886.1 g/mol

InChI

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1

InChI Key

YIKWIQAIKGWYCF-QTAFVZCYSA-N

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O

Solubility

Soluble in DMSO

Synonyms

AM 2604a
AM-2604 A
Antibiotic AM 2604A
virustomycin A

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.